molecular formula C10H12FN B13057174 (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine

Cat. No.: B13057174
M. Wt: 165.21 g/mol
InChI Key: JXNHCUDVKPLFBT-SECBINFHSA-N
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Description

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. This compound features a fluorinated aromatic ring and an allylamine group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (2-fluoro-3-methylphenyl)prop-2-enal.

    Reduction: The enal is then reduced using a chiral reducing agent to obtain the this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Fluorophenyl)prop-2-enylamine
  • (1R)-1-(3-Methylphenyl)prop-2-enylamine
  • (1R)-1-(2-Fluoro-3-chlorophenyl)prop-2-enylamine

Uniqueness

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-9(12)8-6-4-5-7(2)10(8)11/h3-6,9H,1,12H2,2H3/t9-/m1/s1

InChI Key

JXNHCUDVKPLFBT-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C=C)N)F

Canonical SMILES

CC1=C(C(=CC=C1)C(C=C)N)F

Origin of Product

United States

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